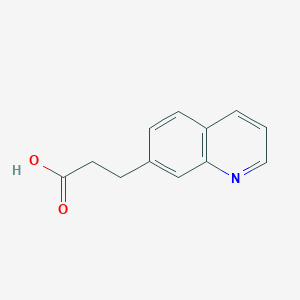

3-(Quinolin-7-yl)propanoic acid

Description

Properties

IUPAC Name |

3-quinolin-7-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-10-2-1-7-13-11(10)8-9/h1-3,5,7-8H,4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURFVKMNVNSHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCC(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 3-(quinolin-7-yl)propanoic acid and its derivatives often involves multi-step organic reactions. While specific, detailed synthetic procedures for the parent compound are not extensively documented in readily available literature, general methods for creating similar quinoline-propanoic acid structures can be inferred.

One common approach involves the Michael addition of a nucleophile to an acrylic acid derivative, followed by the construction of the quinoline (B57606) ring. For instance, the reaction of quinolin-2-one with acrylic acid derivatives can yield 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives. acs.orgacs.orgnih.gov Another strategy could involve the reduction of a corresponding propenoic acid derivative, such as 3-(quinolin-7-yl)prop-2-enoic acid, to the saturated propanoic acid. The synthesis of related quinoline-4-carboxylic acids often utilizes classic reactions like the Doebner or Pfitzinger reactions. amazonaws.com

Characterization of this compound and its derivatives relies on a suite of standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. jmcs.org.mxresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the quinoline ring system. jmcs.org.mx

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. nih.gov

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared to the calculated values for the proposed structure. jmcs.org.mx

Chemical Reactivity and Derivatives

The chemical reactivity of 3-(quinolin-7-yl)propanoic acid is dictated by its two primary functional components: the quinoline (B57606) ring and the carboxylic acid group.

The quinoline ring can undergo electrophilic substitution reactions, although the reactivity and regioselectivity are influenced by the presence and nature of substituents. The nitrogen atom in the quinoline ring also imparts basic properties, allowing for protonation and the formation of salts.

The carboxylic acid group exhibits typical reactivity, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. jmcs.org.mx

Amide Formation: Reaction with amines, often activated by coupling agents, to produce amides. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol.

Several derivatives of quinoline propanoic acids have been synthesized and studied. For instance, various N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been prepared and investigated for their biological activities. acs.orgacs.orgnih.gov Additionally, 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives have been explored for their potential as plant growth stimulators. dnu.dp.ua The synthesis of complex molecules like 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent leukotriene D4 receptor antagonist, highlights the utility of the quinoline-propanoic acid scaffold in medicinal chemistry. nih.gov

Applications in Complex Molecule Synthesis

Utilization as a Building Block in Organic Synthesis

3-(Quinolin-7-yl)propanoic acid is a versatile building block in organic synthesis, primarily due to the presence of the quinoline (B57606) core and the carboxylic acid functional group. The quinoline moiety, a nitrogen-containing heterocyclic aromatic compound, is a common scaffold in a wide array of biologically active compounds and functional materials. researchgate.netpurdue.edu The propanoic acid side chain provides a reactive handle for various chemical transformations, allowing for its incorporation into larger and more complex molecular architectures.

The strategic placement of the propanoic acid group at the 7-position of the quinoline ring influences the electronic properties and steric accessibility of the molecule, which can be exploited in diverse synthetic strategies. This positioning allows for the construction of novel compounds where the quinoline core can interact with biological targets, while the side chain can be modified to fine-tune properties such as solubility, and binding affinity, without directly discussing pharmacological effects.

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more elaborate quinoline-based scaffolds. The carboxylic acid group can undergo a variety of transformations, including amidation, esterification, and reduction, to introduce new functional groups and extend the molecular framework. acs.orgresearchgate.net For instance, coupling reactions with various amines or alcohols can lead to a diverse range of amide and ester derivatives, respectively. researchgate.net

Furthermore, the quinoline ring itself can be subjected to further functionalization. Electrophilic aromatic substitution reactions can introduce substituents onto the aromatic core, while transition metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. These modifications, starting from the basic this compound structure, enable the construction of polycyclic and highly substituted quinoline derivatives. nih.gov Such advanced scaffolds are of significant interest in the development of novel materials and chemical probes.

A notable example involves the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. acs.orgnih.govacs.org In these syntheses, the related quinolin-2-one structure undergoes reactions with acrylic acid derivatives to yield N-substituted propanoic acid compounds. acs.orgnih.gov These products can then be further modified. For instance, the ester derivatives can be reacted with hydrazine (B178648) to form the corresponding hydrazide, which serves as a building block for even more complex structures like oxadiazoles (B1248032) and thiosemicarbazides. acs.orgresearchgate.netacs.org

| Starting Material | Reagent | Product Type | Potential Further Modifications |

| This compound | Alcohols | Esters | Hydrolysis, Transesterification |

| This compound | Amines | Amides | Reduction to amines |

| Quinolin-2-one | Acrylic acid derivatives | 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | Hydrazide formation, Cyclization reactions |

The structural motif of quinoline is present in numerous natural products. The synthesis of analogs of these natural products is a key area of research aimed at understanding structure-activity relationships and developing new chemical entities with unique properties. This compound can be strategically incorporated into the synthesis of such analogs.

Scaffold for Combinatorial Chemistry and Library Generation (focused on chemical diversity)

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. rroij.com5z.com These libraries are then screened to identify molecules with desired properties. This compound is an excellent scaffold for combinatorial library generation due to its bifunctional nature.

The carboxylic acid group provides a site for the parallel attachment of a wide variety of building blocks through techniques like amide bond formation. ethernet.edu.et By reacting the core scaffold with a diverse set of amines, a library of amides can be quickly generated. Similarly, a library of esters can be created using a collection of different alcohols.

The quinoline ring itself can also be a point of diversification. If the synthesis of the quinoline core is amenable to the use of different starting materials, further diversity can be introduced into the library. This dual approach, modifying both the side chain and the core, allows for the creation of a vast number of structurally distinct molecules from a single, versatile scaffold. The goal of such a library is to maximize chemical diversity, covering a broad range of chemical space to increase the probability of discovering novel compounds with interesting characteristics.

| Scaffold | Reaction Type | Diverse Reagents | Resulting Library |

| This compound | Amidation | Various amines | Library of amides |

| This compound | Esterification | Various alcohols | Library of esters |

| Modified Quinoline Core | Various | Substituted starting materials | Library with diverse quinoline cores |

Application in Supramolecular Chemistry (e.g., as a ligand, without discussing specific material properties)

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound can function as a ligand in the construction of such supramolecular assemblies. The quinoline nitrogen atom and the carboxylate group can both act as coordination sites for metal ions or as hydrogen bond donors and acceptors.

The geometry and electronic properties of the quinoline ring, combined with the flexibility of the propanoic acid linker, allow for the formation of well-defined and predictable supramolecular structures. By carefully selecting the metal ions or other complementary molecular components, it is possible to direct the assembly of discrete coordination complexes or extended network structures. The ability of this compound to participate in these non-covalent interactions makes it a valuable component in the design and synthesis of complex supramolecular architectures. For instance, a trimethyltin(IV) complex derived from a related ligand, 3-(4-methyl-2-oxoquinolin-1(2H)-yl)propanoate, has been synthesized and characterized. mdpi.com

Theoretical and Computational Investigations of 3 Quinolin 7 Yl Propanoic Acid

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, are pivotal for understanding the electronic landscape of 3-(Quinolin-7-yl)propanoic acid. These calculations provide a detailed picture of the molecule's orbitals, charge distribution, and electrostatic potential, which are critical determinants of its chemical behavior.

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) analysis for this compound typically involves the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: The values presented are hypothetical and representative of what might be expected from such calculations.

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) with high electronegativity. The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the carboxylic acid group are regions of high electron density, bearing partial negative charges. Conversely, the hydrogen atom of the carboxyl group and the carbon atoms bonded to these electronegative atoms exhibit partial positive charges.

This uneven charge distribution gives rise to a significant molecular dipole moment and a detailed molecular electrostatic potential (MEP) map. The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential, typically colored red or yellow, are associated with the electronegative atoms and represent sites susceptible to electrophilic attack. Regions of positive potential, shown in blue, are located around the hydrogen atoms and indicate areas prone to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanoic acid side chain in this compound allows the molecule to adopt various spatial arrangements or conformations. Understanding these conformations and their relative energies is essential for predicting the molecule's shape and its ability to interact with biological targets.

Identification of Low-Energy Conformations

Conformational analysis of this compound involves systematically rotating the single bonds in the propanoic acid side chain to identify stable, low-energy conformations. The potential energy surface of the molecule is explored to locate the energy minima corresponding to these stable conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformation is the one that will be most prevalent.

Evaluation of Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool for evaluating the conformational flexibility of this compound over time. By simulating the motion of the atoms under a given set of conditions (temperature, pressure, solvent), MD simulations can reveal the dynamic transitions between different conformations. This analysis provides insights into the molecule's flexibility and the range of shapes it can adopt in a solution or biological environment. The root-mean-square deviation (RMSD) of the atomic positions over time is often used to quantify this flexibility.

Reaction Mechanism Predictions and Catalysis Modeling

Theoretical methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of the activation energy, which is a key factor governing the reaction rate.

In the context of catalysis, computational modeling can be used to understand how a catalyst might interact with this compound to lower the activation energy of a particular reaction. For instance, if the carboxylic acid group of the molecule is involved in a reaction, modeling can show how a catalyst might stabilize the transition state through hydrogen bonding or other non-covalent interactions. These theoretical predictions can guide the design of more efficient catalysts for reactions involving this compound.

Computational Elucidation of Transition States in Synthetic Pathways

The synthesis of quinoline derivatives often involves multi-step reactions where understanding the reaction mechanism is crucial for optimizing conditions and improving yields. Computational chemistry offers powerful tools to elucidate these mechanisms by identifying and characterizing transition states.

Transition state theory is a cornerstone of these investigations. Using methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model the potential energy surface of a reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate.

For a molecule like this compound, a potential synthetic route could involve the modification of a pre-existing quinoline structure. For instance, a Heck or a Suzuki coupling to introduce a substituent at the 7-position, followed by reactions to form the propanoic acid side chain, would have specific transition states. Computational elucidation would involve:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying that the identified transition state is indeed the correct one for the reaction of interest.

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined. This information is invaluable for predicting reaction rates and understanding how catalysts or changes in reaction conditions might influence the outcome. While specific transition state calculations for the synthesis of this compound are not documented in the available literature, the methodologies are robust and routinely applied to similar heterocyclic systems.

Theoretical Studies of Reactivity Profiles

The reactivity of a molecule is governed by its electronic structure. Theoretical studies can provide a detailed picture of the reactivity profile of this compound by analyzing various molecular properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile.

The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, meaning it is more electrophilic.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For quinoline derivatives, the HOMO-LUMO gap is a critical parameter in assessing their potential as, for example, antioxidants. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to show regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, which are areas rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group.

Blue regions indicate positive electrostatic potential, which are electron-deficient areas and are prone to nucleophilic attack.

Green regions represent neutral potential.

MEP maps are useful for predicting how a molecule will interact with other molecules, such as substrates, enzymes, or other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It can reveal information about:

Hybridization: The hybridization of atomic orbitals in bonds.

Charge Distribution: The natural charges on each atom.

Intramolecular Interactions: Delocalization of electron density from filled donor orbitals to empty acceptor orbitals, which indicates hyperconjugative interactions that contribute to the molecule's stability.

For this compound, NBO analysis could quantify the delocalization of the lone pair of the quinoline nitrogen and the interactions between the aromatic ring and the propanoic acid side chain.

Prediction of Spectroscopic Properties (Computational approaches only)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. wgtn.ac.nz

The process involves:

Geometry Optimization: The molecular geometry is first optimized, typically using a suitable DFT functional and basis set.

NMR Calculation: A GIAO calculation is then performed on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared to experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or conformational changes, which can also be modeled computationally.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the reviewed literature. The values are based on general trends observed for similar quinoline derivatives.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.9 | 150.5 |

| 3 | 7.5 | 128.0 |

| 4 | 8.1 | 136.2 |

| 5 | 7.8 | 129.5 |

| 6 | 7.6 | 127.8 |

| 8 | 8.3 | 148.0 |

| α-CH₂ | 3.1 | 34.5 |

| β-CH₂ | 2.8 | 30.1 |

| COOH | 12.5 | 175.0 |

Vibrational Frequency Analysis (IR/Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Computational vibrational frequency analysis can predict the IR and Raman spectra, aiding in the assignment of experimental bands. nih.gov

The methodology involves:

Geometry Optimization: As with NMR predictions, the first step is to obtain the optimized geometry of the molecule.

Frequency Calculation: Harmonic vibrational frequencies are then calculated at the same level of theory. This step also provides the IR intensities and Raman activities for each vibrational mode.

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The predicted spectra can be visualized as plots of intensity versus wavenumber, which can be directly compared to experimental IR and Raman spectra. The analysis of the vibrational modes associated with each frequency helps in assigning the peaks in the experimental spectra to specific bond stretches, bends, and torsions. For this compound, this would allow for the identification of characteristic vibrations of the quinoline ring, the carboxylic acid group (such as the C=O stretch and the O-H stretch), and the propanoic acid chain.

Illustrative Predicted Vibrational Frequencies for this compound

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the reviewed literature. The values are based on general trends observed for similar quinoline derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3450 | O-H stretch of carboxylic acid |

| ν(C-H) | 3050-3150 | Aromatic C-H stretches |

| ν(C-H) | 2900-3000 | Aliphatic C-H stretches |

| ν(C=O) | 1715 | Carbonyl stretch of carboxylic acid |

| ν(C=C), ν(C=N) | 1500-1620 | Quinoline ring stretching modes |

| δ(CH₂) | 1400-1470 | CH₂ bending modes |

| ν(C-O) | 1210-1320 | C-O stretch of carboxylic acid |

| γ(C-H) | 750-900 | Out-of-plane C-H bending |

Mechanistic Biological Studies of this compound: A Review of Current Research

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanistic biological activities of this compound. While the broader class of quinoline derivatives has been the subject of extensive research, leading to the development of compounds with diverse therapeutic applications, specific data on the molecular interactions and structure-activity relationships of the 7-yl isomer of quinolinyl propanoic acid remains largely unavailable in the public domain.

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties. These activities often stem from specific interactions with biological macromolecules such as enzymes and receptors. However, the precise nature of these interactions is highly dependent on the substitution pattern of the quinoline ring and the nature of the appended side chains.

Despite a thorough search of scientific databases and literature, no specific studies detailing the in vitro enzyme binding, receptor-ligand affinities, or direct protein-ligand interactions of this compound could be identified. Consequently, a detailed analysis of its molecular recognition, binding interactions, and structure-activity relationships cannot be provided at this time.

For context, research on related but distinct quinoline propanoic acid derivatives has provided insights into the potential biological targets of this class of compounds. For instance, certain derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid have been investigated for their potent inhibition of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies have utilized molecular docking to elucidate the binding modes and key amino acid interactions within the EGFR active site. However, it is crucial to emphasize that these findings are not directly applicable to this compound due to the structural differences, which would significantly alter the binding characteristics.

The absence of specific data for this compound highlights a potential area for future research. Investigating the mechanistic underpinnings of its biological activity could uncover novel therapeutic potentials and contribute to a more comprehensive understanding of the structure-activity landscape of quinoline-based compounds. Future studies should aim to:

Synthesize and purify this compound for biological screening.

Conduct in vitro assays to assess its binding affinity and inhibitory activity against a panel of relevant enzymes and receptors.

Perform co-crystallization or molecular modeling studies to visualize and analyze its interactions with biological targets at the atomic level.

Synthesize a series of analogues with systematic modifications to the quinoline ring and propanoic acid side chain to establish a clear structure-activity relationship.

Until such studies are conducted and their findings published, a detailed and scientifically accurate article on the mechanistic biological studies of this compound, as per the requested outline, cannot be generated.

Mechanistic Biological Studies of 3 Quinolin 7 Yl Propanoic Acid

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Impact of Quinoline (B57606) Substitutions on Binding Characteristics

The quinoline ring is a versatile scaffold in medicinal chemistry, and substitutions on this heterocyclic system can dramatically alter the binding characteristics of the molecule. The nitrogen atom and the aromatic π-system of the quinoline ring are key contributors to interactions such as hydrogen bonding, π-stacking, and hydrophobic interactions with biological targets.

Modifications to the quinoline structure have been shown to enhance or diminish biological activity. For instance, in studies of related quinoline derivatives, the presence and position of substituents play a significant role. The introduction of alkoxy groups at the 6-position or a methyl group at the 2-position of the quinoline ring in 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives was found to influence their toxicity and biological effect, suggesting an impact on target interaction. dnu.dp.ua Compounds lacking these substitutions exhibited higher toxicity. dnu.dp.ua

These findings underscore the principle that substitutions on the quinoline nucleus can fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for specific biological targets.

Table 1: Impact of Quinoline Ring Modifications on Biological Activity (Illustrative Examples from Related Compounds)

| Parent Scaffold | Modification | Observed Effect | Reference |

| 3-((6-R-quinolin-4-yl)thio)propanoic acid | Addition of alkoxy or methyl groups | Decreased toxicity, suggesting altered biological interaction | dnu.dp.ua |

| Quinolin-2-one | N-alkylation and propanamide side chain | Potent cytotoxicity (MCF-7) and EGFR inhibition | acs.orgnih.govresearchgate.net |

| 7-phenylpyrrolo[3,2-f]quinolin-9-one | Amide substitution at position 3 | Subnanomolar GI₅₀ values; potent tubulin polymerization inhibitor | nih.gov |

Role of the Propanoic Acid Side Chain in Molecular Recognition

The propanoic acid side chain is not merely a passive linker but an active participant in molecular recognition. The carboxylic acid group is a key feature, enhancing aqueous solubility and providing a critical point of interaction with biological targets like enzymes and receptors. This functional group can act as a hydrogen bond donor and acceptor, forming strong connections with amino acid residues in a protein's binding pocket.

The metabolism of propanoic acid itself involves its conversion to propionyl-CoA, which then enters central metabolic pathways. wikipedia.org This inherent biological recognition suggests that the propanoic acid moiety can guide molecules to interact with enzymes that recognize short-chain carboxylic acids.

Chemical Biology Applications for Target Identification

The scaffold of 3-(Quinolin-7-yl)propanoic acid is well-suited for the development of chemical biology tools aimed at identifying its direct biological targets. Such tools are designed to "capture" interacting biomolecules from complex biological mixtures.

Affinity-Based Probes (conceptual application, not specific drug development)

Conceptually, this compound can be transformed into an affinity-based probe. This involves chemically modifying the molecule to incorporate a reporter tag (like a fluorophore or biotin) and/or a photoreactive crosslinking group, without significantly disrupting its native binding properties. The propanoic acid side chain is an ideal location for such modifications, as it extends away from the rigid quinoline core that is often essential for primary binding interactions.

For example, the terminal carboxylic acid could be converted to an amide linked to:

A biotin (B1667282) tag: This would allow for the highly specific capture of the probe and its bound proteins using streptavidin-coated beads.

A fluorescent dye (e.g., fluorescein, rhodamine): This would enable visualization of the probe's localization within cells via fluorescence microscopy.

A photoreactive group (e.g., benzophenone, diazirine): Upon exposure to UV light, this group forms a covalent bond with any nearby interacting protein, permanently linking the probe to its target.

The development of such probes borrows from strategies using non-canonical amino acids, which can be equipped with bio-orthogonal labels for cross-linking and click chemistry reactions to study molecular interactions. mdpi.com

Table 2: Conceptual Design of Affinity-Based Probes from this compound

| Probe Type | Modification Site | Appended Group | Intended Application |

| Pull-down Probe | Propanoic acid terminus | Biotin via an amide linkage | Isolation of binding partners from cell lysates |

| Imaging Probe | Propanoic acid terminus | Fluorescent dye (e.g., Cy5) | Cellular localization studies |

| Covalent Capture Probe | Propanoic acid terminus | Photoreactive crosslinker (e.g., diazirine) | Covalent labeling of direct binding targets |

Proteomic Profiling of Interacting Biomolecules

Once an affinity-based probe, particularly a biotinylated or photoreactive version of this compound, is synthesized, it can be used in proteomic profiling experiments to identify its cellular binding partners. This technique, often referred to as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, follows a general workflow:

Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or tissue homogenate, allowing it to bind to its target protein(s).

Crosslinking (if applicable): If a photoreactive probe is used, the sample is irradiated with UV light to covalently crosslink the probe to its target(s).

Capture: The probe-protein complexes are captured and isolated from the mixture. For biotinylated probes, this is achieved by adding streptavidin-coated magnetic beads or resin, which have an extremely high affinity for biotin.

Washing: The beads are washed extensively to remove non-specifically bound proteins, leaving only the probe and its high-affinity interactors.

Elution and Identification: The captured proteins are eluted from the beads, digested into smaller peptides (usually with trypsin), and then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This powerful, unbiased approach can reveal the direct molecular targets of this compound within the entire proteome, providing critical insights into its mechanism of action and paving the way for further functional validation studies.

Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Quinolin 7 Yl Propanoic Acid

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the structural confirmation of organic molecules like 3-(Quinolin-7-yl)propanoic acid. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) ring and the propanoic acid side chain. The aromatic region would display a complex pattern of signals corresponding to the six protons on the quinoline core. The chemical shifts of these protons are influenced by the nitrogen atom and the substitution pattern. The propanoic acid chain would exhibit two triplet signals, one for the methylene (B1212753) group adjacent to the quinoline ring and another for the methylene group adjacent to the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 2.54 | t | 2H | -CH₂CO |

| 4.41 | t | 2H | NCH₂- |

| 7.10-7.47 | m | 6H | Aromatic-H |

Note: Data for 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid in DMSO-d₆. acs.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for each of the 12 carbon atoms. The carbons of the quinoline ring would appear in the aromatic region of the spectrum, while the carbons of the propanoic acid chain would be found in the aliphatic region. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift.

The following table presents illustrative ¹³C NMR data for 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid. acs.org

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| 32.9 | -CH₂CO |

| 38.3 | NCH₂- |

| 118.3-137.4 | Aromatic-C |

| 166.7, 173.2 | C=O |

Note: Data for 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid in DMSO-d₆. acs.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially for complex molecules like quinoline derivatives. researchgate.netuncw.edu A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline ring and the propanoic acid chain. researchgate.netacs.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ions that can be used to deduce the structure. For this compound, fragmentation might involve the loss of the carboxylic acid group or cleavage of the propanoic acid chain. docbrown.info

ESI-MS is a softer ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, with minimal fragmentation. uni.lu This allows for the accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value.

The following table shows predicted m/z values for various adducts of the related compound 3-(Quinolin-3-yl)propanoic acid. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

Note: Predicted data for 3-(Quinolin-3-yl)propanoic acid. uni.lu

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band and a strong C=O stretching band. The aromatic C-H and C=C stretching vibrations of the quinoline ring would also be observable.

While a specific spectrum for this compound is not available, the table below lists typical IR absorption frequencies for the key functional groups. jmcs.org.mxiosrjournals.org

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic |

| 1725-1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrations may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the quinoline ring are expected to be particularly strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system in this compound contains conjugated π-systems, which give rise to characteristic UV-Vis absorption bands. The spectrum of quinoline itself shows several absorption bands in the UV region. nist.gov The position and intensity of these bands can be influenced by the substituent on the ring. The UV-Vis spectrum of this compound would be useful for confirming the presence of the quinoline chromophore. Experimental studies on related quinoline derivatives show characteristic absorption maxima that can be used for identification and quantification. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Determination

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities that may be present.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The components of the sample are separated based on their relative affinities for the stationary and mobile phases. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

While a specific HPLC method for this compound is not detailed in the available literature, general methods for the analysis of quinoline carboxylic acids have been described. sielc.comsielc.comacs.orgresearchgate.netacs.org A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a UV detector for monitoring the elution of the compounds. acs.orgresearchgate.net

Elemental Analysis (EA)

Elemental Analysis (EA) is a destructive technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and serves as a fundamental indicator of its purity. For this compound, with the molecular formula C₁₂H₁₁NO₂, the theoretical elemental composition can be precisely calculated. man.ac.ukwebqc.org A close match between the experimental and theoretical values (typically within ±0.4%) supports the assigned structure and indicates a high degree of purity.

**Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₁NO₂) **

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 71.63% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.51% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.90% |

| Total | 201.225 | 100.00% |

Note: Calculations are based on standard atomic weights. Experimental results for a compound with the same molecular formula have been found to align with these theoretical values. dergipark.org.tr

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a crystalline compound. This non-destructive technique provides unambiguous proof of molecular connectivity, configuration, and conformation by mapping the electron density of atoms within a single crystal.

The process involves irradiating a high-quality single crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the crystal lattice and the arrangement of atoms within the unit cell. This provides exact bond lengths, bond angles, and torsional angles, confirming the absolute structure of the molecule.

While a crystal structure for this compound itself is not publicly available, data for closely related quinoline propanoic acid derivatives have been published. For instance, the crystal structure of 3-(4-methyl-2-oxoquinolinyl)propanoic acid has been determined, confirming its molecular structure and revealing details about its intermolecular interactions, such as hydrogen bonding. bg.ac.rsbohrium.com Such studies demonstrate the power of X-ray crystallography to elucidate the detailed structural features of this class of compounds.

Table 3: Illustrative Crystallographic Data for a Related Compound, 3-(4-methyl-2-oxoquinolinyl)propanoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₃ bg.ac.rs |

| Crystal System | Monoclinic bg.ac.rs |

| Space Group | P2₁/c bg.ac.rs |

| a (Å) | 9.2414(4) bg.ac.rs |

| b (Å) | 9.0128(3) bg.ac.rs |

| c (Å) | 13.6567(6) bg.ac.rs |

| β (°) | 109.676(4) bg.ac.rs |

| Volume (ų) | 1071.06(8) bg.ac.rs |

| Z (molecules/unit cell) | 4 bg.ac.rs |

Note: This data is for a structurally similar compound and is presented for illustrative purposes. bg.ac.rs

Compound Index

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives remains a cornerstone of organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methodologies. researchgate.nettandfonline.com Future research on 3-(Quinolin-7-yl)propanoic acid should focus on moving beyond classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions, which often require harsh conditions. tandfonline.comnih.gov

Promising future strategies could include:

Multicomponent Reactions (MCRs): The development of novel MCRs, such as variations of the Doebner or Povarov reactions, could enable the one-pot synthesis of highly functionalized this compound analogues from simple precursors. researchgate.netrsc.orgmdpi.com This approach offers high atom economy and allows for the rapid generation of a diverse library of compounds. rsc.org A one-pot Doebner reaction, for instance, could be optimized for electron-deficient anilines to broaden the substrate scope for quinoline-4-carboxylic acid synthesis, a strategy that could be adapted for the propanoic acid variant. acs.org

C-H Activation/Annulation Cascades: Investigating transition-metal-catalyzed or metal-free cascade reactions that involve C-H bond activation and annulation could provide direct and atom-economical routes. For example, a palladium-catalyzed annulation of o-iodoanilines with specific propargyl alcohols could be explored. organic-chemistry.org

Photocatalytic Synthesis: Visible-light-mediated synthesis offers a mild and environmentally friendly alternative. acs.orgnih.gov Research could focus on developing photocatalytic methods, perhaps using organic dyes or phenanthrenequinone (B147406) as sensitizers, to construct the quinoline core from acyclic precursors under ambient conditions. organic-chemistry.orgacs.org

Green Chemistry Approaches: The use of greener reaction media, such as ionic liquids or water, and microwave-assisted synthesis could significantly reduce the environmental impact and reaction times of current synthetic protocols. tandfonline.comlew.ro

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors |

| Doebner-type MCR | High atom economy, operational simplicity, rapid library generation. researchgate.netrsc.org | Catalyst development (e.g., Lewis acids), optimization for diverse anilines and aldehydes. acs.org | Substituted anilines, aldehydes, pyruvic acid derivatives. acs.org |

| Photocatalytic Cyclization | Mild reaction conditions, use of clean energy, high selectivity. acs.orgrsc.org | Catalyst design (organic photocatalysts), exploration of novel cyclization pathways. nih.govrsc.org | 2-Vinylarylimines or similar open-chain precursors. acs.org |

| C-H Annulation | High atom economy, reduced pre-functionalization. mdpi.com | Catalyst screening (e.g., palladium, nickel), optimization of reaction conditions. organic-chemistry.org | Substituted anilines and unsaturated coupling partners. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise process control. chim.itresearchgate.networktribe.com | Reactor design, integration of multi-step reactions, optimization of residence time. chim.itmdpi.com | Acyclic precursors, 2-aminoaryl ketones. worktribe.comspringerprofessional.de |

Exploration of Advanced Derivatization Methodologies and Reaction Discoveries

The functionalization of both the quinoline core and the propanoic acid side chain is crucial for tuning the molecule's properties. Future research should explore cutting-edge derivatization techniques.

Late-Stage C-H Functionalization: Developing methods for the selective C-H functionalization of the quinoline ring would be a significant advance, allowing for the introduction of various substituents (e.g., aryl, alkyl, trifluoromethyl groups) without the need for pre-functionalized substrates. rsc.org Visible light photocatalysis has shown promise for the C-H arylation of quinolines at the C8 position, a strategy that could be adapted for the 7-substituted scaffold. rsc.org

Carboxylic Acid and Side-Chain Modifications: Beyond standard esterification and amidation, novel transformations of the propanoic acid moiety could be explored. For instance, copper-catalyzed decarboxylative elimination could convert the propanoic acid into a vinyl group, providing a versatile handle for further reactions. acs.org Derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) could be used for creating unique hydrazide derivatives. nih.govnih.gov

Novel Cyclization Reactions: The propanoic acid chain could serve as an anchor for intramolecular cyclization reactions, leading to novel fused heterocyclic systems.

Photocatalytic Derivatization: Quinolinone-based organic photocatalysts could be employed for the site-selective introduction of phosphinoyl and carbamoyl (B1232498) radicals onto the quinoline scaffold under mild, transition-metal-free conditions. researchgate.net

Expansion of Applications in Diverse Areas of Synthetic Organic Chemistry

While quinoline derivatives have established roles, the unique structure of this compound could be leveraged in other areas of synthetic chemistry.

Materials Science: The rigid, aromatic quinoline core combined with the flexible carboxylic acid linker makes this molecule a promising building block (synthon) for advanced materials. numberanalytics.commdpi.com Future work could investigate its incorporation into:

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal coordinating group for creating novel MOFs with potential applications in gas storage or catalysis. numberanalytics.com

Conjugated Polymers: Derivatization of the quinoline ring could allow for its polymerization into conjugated materials for optoelectronic applications. numberanalytics.com

Covalent Organic Frameworks (COFs): One-pot multicomponent reactions, similar to the Doebner reaction, could be used to synthesize quinoline-linked COFs for applications like pollutant removal. mdpi.com

Organocatalysis: The quinoline nitrogen atom possesses basic properties and could be explored as a catalytic site. Derivatives could be designed to act as novel organocatalysts for various organic transformations.

Deeper Integration of Computational Chemistry in Design and Prediction

Computational modeling is an indispensable tool for accelerating chemical research. arabjchem.org For this compound, future computational studies should be deeply integrated with experimental work.

Predictive Reactivity Models: Using Density Functional Theory (DFT), researchers can calculate quantum-molecular descriptors to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic derivatization efforts. arabjchem.org Machine learning models can be trained on these descriptors to predict the reactive sites for electrophilic aromatic substitution with high accuracy. researchgate.net

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of novel derivatives with their chemical or physical properties, such as solubility or reactivity. bioline.org.brnih.gov This can help in the rational design of new compounds with desired characteristics.

Analysis of Non-Linear Optical (NLO) Properties: DFT calculations can be used to evaluate properties like polarizability and hyperpolarizability. arabjchem.orgtandfonline.com The extended π-electron delocalization in the quinoline moiety suggests that its derivatives could be interesting candidates for NLO materials, a hypothesis that can be efficiently screened computationally. arabjchem.org

Table 2: Focus Areas for Computational Studies on this compound

| Research Area | Computational Method | Predicted Outcome | Potential Impact |

| Reaction Regioselectivity | DFT, RegioSQM, Machine Learning researchgate.net | Identification of most nucleophilic/electrophilic sites on the quinoline ring. researchgate.net | Guides efficient and selective synthetic derivatization. |

| Physicochemical Properties | DFT, QSAR bioline.org.brtandfonline.com | Prediction of solubility, stability, and electronic properties (HOMO/LUMO gap). bioline.org.brtandfonline.com | Rational design of derivatives for specific applications (e.g., materials science). |

| Non-Linear Optical Properties | DFT, COSMO model tandfonline.com | Calculation of hyperpolarizability to identify promising NLO candidates. tandfonline.com | Discovery of new organic materials for optical technologies. |

| Mechanistic Elucidation | DFT, Transition State Search | Calculation of reaction energy profiles and visualization of transition states. | Deeper understanding of reaction mechanisms to optimize conditions. |

Advanced Mechanistic Characterization of Molecular Interactions (purely academic, non-clinical)

A fundamental understanding of the reaction mechanisms and intermolecular interactions involving this compound is crucial for its rational application.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, including time-resolved spectroscopy, could be used to study the mechanisms of photocatalytic reactions involving this molecule, identifying transient radical intermediates. nih.gov

Elucidation of Reaction Pathways: Detailed mechanistic studies, combining experimental evidence (e.g., intermediate trapping, isotopic labeling) with DFT calculations, can confirm the pathways of novel synthetic and derivatization reactions. acs.org For example, studies could confirm whether a proposed photocatalytic synthesis proceeds via an iminium cation radical. acs.orgnih.gov

Supramolecular Chemistry: The potential for the carboxylic acid group to form hydrogen bonds and the quinoline ring to participate in π-π stacking interactions should be investigated. Understanding these non-covalent interactions is key to designing self-assembling systems or functional materials.

Integration with Emerging Chemical Technologies and Methodologies

The adoption of modern technologies can revolutionize how this compound is synthesized and studied. springerprofessional.de

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. chim.itresearchgate.net Future research should focus on translating the synthesis and derivatization of this compound to continuous flow systems. worktribe.commdpi.com This is particularly relevant for heterocycle synthesis, where flow chemistry can overcome limitations often seen in batch operations. chim.it

Automated Synthesis: The development of automated synthesis platforms could accelerate the discovery of new derivatives. d-nb.info These systems can perform multi-step reactions and purifications with high throughput, enabling the rapid creation of libraries of analogues for screening in materials science or catalysis applications. The automated synthesis of quinoline-based radiotracers demonstrates the feasibility of this approach. d-nb.info

Photochemistry in Flow: Combining photocatalysis with flow chemistry creates a powerful synergy. chim.it Flow reactors designed for photochemical reactions allow for precise control over irradiation time and intensity, often leading to higher yields and cleaner reactions than batch equivalents. This integrated approach would be ideal for exploring the photocatalytic derivatization of the quinoline core.

Q & A

Q. What are the established synthetic routes for 3-(Quinolin-7-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling quinoline derivatives with propanoic acid precursors. For example:

- Step 1 : Functionalization of quinoline at the 7-position via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce a propanoyl side chain.

- Step 2 : Acidic hydrolysis or oxidation of intermediates to yield the carboxylic acid group .

- Critical Parameters :

- Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄).

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Optimized between 80–120°C to balance reaction rate and side-product formation.

- Yield Optimization : Purity >95% is achievable via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm quinoline ring protons (δ 7.5–9.0 ppm) and propanoic acid protons (δ 2.5–3.5 ppm). Compare with reference spectra from PubChem or NIST databases .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₁NO₂).

- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline aromatic C-H stretches .

Advanced Research Questions

Q. How do metabolic pathways affect the stability and bioactivity of this compound in vivo?

- Methodological Answer :

- Metabolic Profiling : Administer radiolabeled C-3-(Quinolin-7-yl)propanoic acid to model organisms (e.g., mice) and analyze urinary metabolites via LC-MS. Key pathways include:

- Phase I : Hydroxylation at the quinoline ring (CYP450 enzymes).

- Phase II : Glucuronidation or sulfation of the carboxylic acid group, as observed in structurally similar phenylpropanoic acids .

- Bioactivity Correlation : Compare metabolite structures with in vitro receptor-binding assays (e.g., quinoline-based kinase inhibitors) to identify active vs. inactive forms .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to distinguish cell-type-specific effects.

- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners (e.g., serum albumin or non-target kinases) .

- Structural Analog Analysis : Compare activity of this compound with its regioisomers (e.g., quinolin-2-yl or quinolin-4-yl derivatives) to isolate positional effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PARP-1 or EGFR kinases). Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine residues.

- QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with synthetic derivatives .

Analytical and Experimental Design Considerations

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize oxidation of the quinoline ring.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., decarboxylated quinoline derivatives) .

Q. How can researchers differentiate between intramolecular vs. intermolecular interactions of this compound in solution?

- Methodological Answer :

- pH-Dependent NMR : Analyze chemical shift changes in D₂O at varying pH (2–12). Intramolecular H-bonding (e.g., between COOH and quinoline N) shows pH-insensitive shifts, while intermolecular aggregation broadens peaks .

- Dynamic Light Scattering (DLS) : Detect particle size changes in aqueous solutions to confirm self-assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.